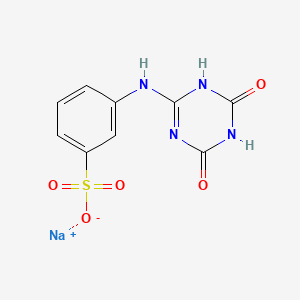
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is a heterocyclic compound with a molecular formula of C9H7N4NaO5S. This compound is known for its unique structure, which includes a triazine ring fused with a benzenesulphonate group. It is primarily used in research and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate typically involves the reaction of 3-amino-1,2,4-triazole with benzenesulfonyl chloride under basic conditions. The reaction is carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulphonate derivatives.
Applications De Recherche Scientifique
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial agents.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological pathways. This compound has been shown to induce heat shock proteins and downregulate proinflammatory signals in human cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar triazine ring structure and are known for their antimicrobial and antifungal properties.
Indole derivatives: These compounds have a similar heterocyclic structure and are used in drug development for their biological activities.
Uniqueness
Sodium 3-((1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)benzenesulphonate is unique due to its combination of a triazine ring and a benzenesulphonate group, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
25807-84-5 |
|---|---|
Formule moléculaire |
C9H7N4NaO5S |
Poids moléculaire |
306.23 g/mol |
Nom IUPAC |
sodium;3-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C9H8N4O5S.Na/c14-8-11-7(12-9(15)13-8)10-5-2-1-3-6(4-5)19(16,17)18;/h1-4H,(H,16,17,18)(H3,10,11,12,13,14,15);/q;+1/p-1 |
Clé InChI |
DXLCIPHFNVADAF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=O)NC(=O)N2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


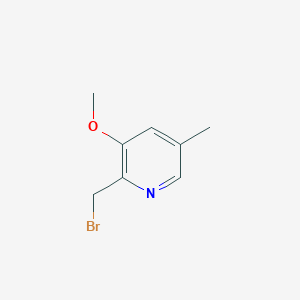
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
![2,3-Dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13134419.png)
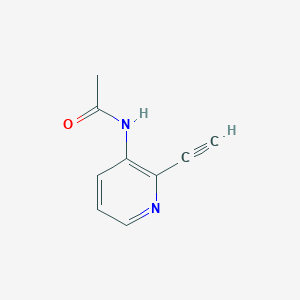
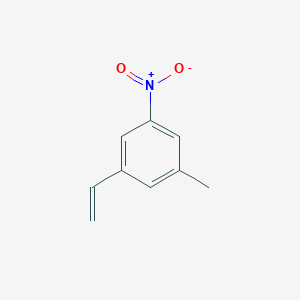
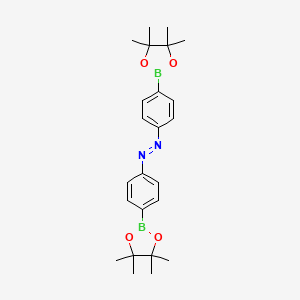
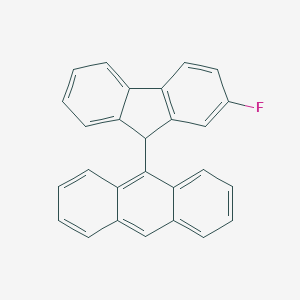
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)
![(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B13134460.png)

![[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
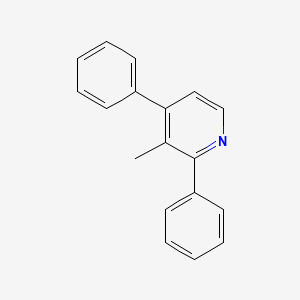
![6-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13134477.png)
